molecular formula C13H9BrO B080453 2-Bromobenzophenone CAS No. 13047-06-8

2-Bromobenzophenone

Cat. No.: B080453
CAS No.: 13047-06-8
M. Wt: 261.11 g/mol
InChI Key: ABEVIHIQUUXDMS-UHFFFAOYSA-N
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Description

2-Bromobenzophenone, also known as (2-Bromophenyl)phenylmethanone, is an organic compound with the molecular formula C13H9BrO. It is a derivative of benzophenone where one of the phenyl rings is substituted with a bromine atom at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzophenone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Mechanism of Action

Properties

IUPAC Name

(2-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVIHIQUUXDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370777
Record name 2-Bromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13047-06-8
Record name 2-Bromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromobenzophenone
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Synthesis routes and methods

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with i-PrMgCl.LiCl (1 mL, 1.05 M in THF, 1.05 mmole), the reaction mixture was cooled to −15° C. and 1,2-dibromobenzene (235.9 mg, 1 mmole) was then added dropwise. The Br/Mg-exchange was complete after 1.5 h (checked by GC analysis of reaction aliquots, conversion more than 98%) and solution of CuCN.2LiCl (0.1 mL, 1.0 M in THF, 0.1 mmole) was added. After stirring for 10 min at −15° C. benzoyl chloride (140.6 mg, 1 mmole) was added. The reaction mixture was stirred for 1 h at −15° C. and was then quenched with sat. NH4Cl solution (2 mL) and also 5 drops of concentrated NH3 was added. The aqueous phase was extracted with ether (3×4 mL) and the organic fractions were washed with brine (5 mL), dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by flash chromatography (dichloromethane) yielding the ketone (2ka) as a white cristals (219.3 mg, 84%). 1H-NMR (CDCl3, 200 MHz): δ=7.86-7.78 (m, 2H); 7.68-7.56 (m, 2H); 7.52-7.30 (m, 5H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
235.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Br Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140.6 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2-Bromobenzophenone and what are its key spectroscopic features?

A1: this compound (C13H9BrO) is an aromatic ketone featuring a bromine atom at the ortho position of one phenyl ring. Spectroscopically, it exhibits characteristic phosphorescence, with the emission profile being sensitive to its physical state (crystalline vs. glassy) and temperature. [, ] For instance, the glassy form exhibits a strong excimer emission even at low temperatures (4.2K), a feature close to that observed in crystals at higher temperatures. [] Furthermore, the monomeric emission in the glassy state displays a single C=O stretch series with broader bands compared to the crystalline form. []

Q2: How does the crystal structure of this compound influence its thermal expansion properties?

A2: X-ray diffraction studies on this compound crystals reveal a monoclinic structure. [, ] Interestingly, the metastable form II, obtained by crystallization from melt, exhibits uniaxial negative thermal expansion. [] This unusual behavior is attributed to the specific arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, particularly aromatic interactions. []

Q3: this compound undergoes interesting photochemical reactions. Could you elaborate on this aspect?

A3: this compound is known to undergo photoinduced C-Br bond homolysis upon light irradiation. [, ] This process generates a 2-aroylaryl radical, which can then undergo Pschorr cyclization to yield fluorenones. [, ] The efficiency of this reaction is significantly influenced by the nature and position of substituents on the this compound molecule. For example, methoxy substitutions on the radical ring hinder cyclization due to increased electrophilicity. [] Conversely, substituents stabilizing the hydrofluorenyl intermediate formed during cyclization promote fluorenone formation. []

Q4: Can you describe an instance where this compound's behavior was investigated in real-time using advanced techniques?

A4: Yes, synchrotron radiation time-resolved Laue diffraction was employed to study the melting process of a this compound single crystal. [] This powerful technique allowed researchers to monitor the diffraction pattern changes in real-time as the crystal transitioned to a molten state upon exposure to the intense synchrotron radiation. [] This highlights the use of advanced techniques to study dynamic processes in materials.

Q5: Beyond its photochemical reactivity, are there other notable chemical reactions associated with this compound?

A5: Indeed, this compound has been shown to participate in nucleophilic substitution reactions. Specifically, it reacts with Grignard reagents (methyl, ethyl, and phenyl magnesium halides) where the organic group of the Grignard reagent replaces the bromine atom. [] Mechanistic studies suggest this occurs via an intramolecular nucleophilic substitution within a ketone-Grignard complex. [] This reaction expands the synthetic utility of this compound, enabling further derivatization.

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